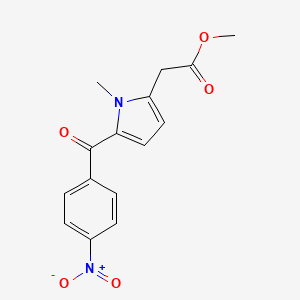
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a nitrobenzoyl group attached to the pyrrole ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate typically involves the acylation of a pyrrole derivative with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrrole-2-acetic acid and 4-nitrobenzoyl chloride.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete acylation.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The methyl group on the pyrrole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Methyl 1-methyl-5-(4-aminobenzoyl)-1H-pyrrole-2-acetate.
Substitution: 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetic acid.
Oxidation: Methyl 1-carboxy-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is primarily related to its ability to interact with biological macromolecules. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-methyl-5-(4-aminobenzoyl)-1H-pyrrole-2-acetate: A reduced form with an amino group instead of a nitro group.
Methyl 1-methyl-5-(4-chlorobenzoyl)-1H-pyrrole-2-acetate: A similar compound with a chloro group instead of a nitro group.
Uniqueness
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of nitroaromatic compounds in various scientific contexts.
Eigenschaften
Molekularformel |
C15H14N2O5 |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
methyl 2-[1-methyl-5-(4-nitrobenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C15H14N2O5/c1-16-12(9-14(18)22-2)7-8-13(16)15(19)10-3-5-11(6-4-10)17(20)21/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
YEYGKKHWEDJYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



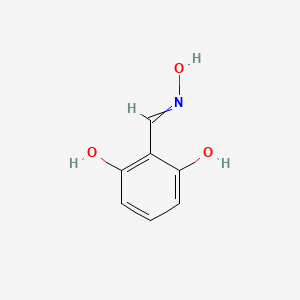

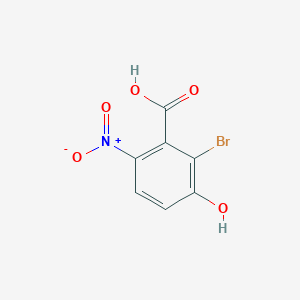

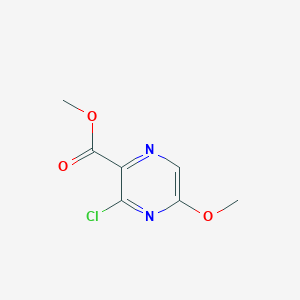

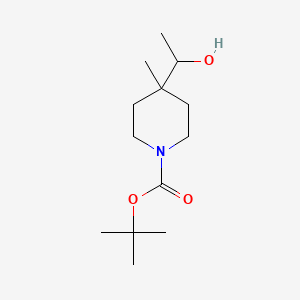


![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)



